molecular formula C16H16ClN5O3S B2494079 N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897454-00-1

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No. B2494079
M. Wt: 393.85
InChI Key: VNKRWZDIRHVTNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfanylacetamide derivatives often involves multi-step chemical reactions starting from basic chemical precursors. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides includes esterification, treatment with hydrazine hydrate, and finally substitution at the thiol position with electrophiles to yield various N-substituted derivatives. This process demonstrates the complexity and versatility of synthesizing sulfanylacetamide compounds, potentially applicable to N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide (Siddiqui et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of sulfanylacetamide derivatives, like the title compound, often utilizes techniques such as X-ray crystallography. For example, crystal structures of related compounds show a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Such structural details provide insights into the molecular conformation that influences the chemical behavior and potential interactions of these molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sulfanylacetamide derivatives can lead to a variety of outcomes based on the reactants and conditions employed. For instance, intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides can yield pyridin-2(1H)-ones, indicating the reactivity of such compounds under base-catalyzed conditions and their potential for generating heterocyclic compounds (Savchenko et al., 2020).

Scientific Research Applications

Vibrational Spectroscopy and Computational Chemistry

The compound has been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. These studies are complemented by ab initio calculations using density functional theory (DFT), which helps in understanding the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such detailed analysis reveals the compound's stereo-electronic interactions leading to stability, confirmed using natural bond orbital (NBO) analysis. This insight is crucial for designing compounds with desired physical and chemical properties (Mary, Pradhan, & James, 2022).

Pharmacological Evaluation

Research involving the synthesis and pharmacological evaluation of derivatives indicates their potential antibacterial and anti-enzymatic activities. These activities provide a foundational understanding for developing compounds with specific therapeutic applications. The hemolytic study associated with these derivatives offers valuable information regarding their cytotoxic behavior, which is essential in drug development processes (Nafeesa et al., 2017).

Synthesis of Novel Compounds

The exploration in synthesizing novel series of derivatives emphasizes the compound's utility as a base for further chemical modifications. These efforts are directed towards improving antibacterial, hemolytic, and thrombolytic activities, which are pivotal in addressing cardiovascular diseases and bacterial infections. Such studies underscore the compound’s potential in facilitating the synthesis of new drugs for treatment purposes (Aziz-Ur-Rehman et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRWZDIRHVTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

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